molecular formula C14H22O3 B12534865 11-Dodecyn-4-one, 1-(acetyloxy)- CAS No. 667888-70-2

11-Dodecyn-4-one, 1-(acetyloxy)-

Cat. No.: B12534865
CAS No.: 667888-70-2
M. Wt: 238.32 g/mol
InChI Key: XMLGNVODRBURFG-UHFFFAOYSA-N
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Description

11-Dodecyn-4-one, 1-(acetyloxy)- is an organic compound with the molecular formula C14H22O3 It is a derivative of dodecyn, featuring an acetyloxy group at the first position and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 11-dodecyn-1-ol with acetic anhydride in the presence of a catalyst to form the acetyloxy derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

11-Dodecyn-4-one, 1-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Dodecyn-4-one, 1-(acetyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Dodecyn-4-one, 1-(acetyloxy)- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The ketone group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    11-Dodecen-1-yl acetate: Similar in structure but with a double bond instead of a triple bond.

    Dodec-10-yn-1-ol: Features a hydroxyl group instead of a ketone and acetyloxy group.

Properties

CAS No.

667888-70-2

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

4-oxododec-11-ynyl acetate

InChI

InChI=1S/C14H22O3/c1-3-4-5-6-7-8-10-14(16)11-9-12-17-13(2)15/h1H,4-12H2,2H3

InChI Key

XMLGNVODRBURFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(=O)CCCCCCC#C

Origin of Product

United States

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